Tert-butyl 6-amino-3-ethoxy-2-fluorobenzoate
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Overview
Description
Tert-butyl 6-amino-3-ethoxy-2-fluorobenzoate is an organic compound that features a tert-butyl ester group, an amino group, an ethoxy group, and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-3-ethoxy-2-fluorobenzoate typically involves multi-step organic reactions. One common method includes the esterification of 6-amino-3-ethoxy-2-fluorobenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often require refluxing the mixture to achieve the desired esterification.
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, can be achieved through continuous flow processes. These methods are more efficient and sustainable compared to traditional batch processes, allowing for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-amino-3-ethoxy-2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzoates, while reduction of the ester group can produce alcohol derivatives.
Scientific Research Applications
Tert-butyl 6-amino-3-ethoxy-2-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-3-ethoxy-2-fluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. The fluorine atom can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-amino-3-methoxy-2-fluorobenzoate
- Tert-butyl 6-amino-3-ethoxy-4-fluorobenzoate
- Tert-butyl 6-amino-3-ethoxy-2-chlorobenzoate
Uniqueness
Tert-butyl 6-amino-3-ethoxy-2-fluorobenzoate is unique due to the specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the ethoxy group, in particular, can influence the compound’s solubility and reactivity compared to similar compounds .
Properties
IUPAC Name |
tert-butyl 6-amino-3-ethoxy-2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3/c1-5-17-9-7-6-8(15)10(11(9)14)12(16)18-13(2,3)4/h6-7H,5,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGQDCGIIRZHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)N)C(=O)OC(C)(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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